Enhanced Cellular Protection Against Oxidative Stress in Human Retinal Pigment Epithelial Cells
Methyl acetyl-L-cysteinate (NACME) provides significantly greater protection against oxidative stress in human retinal pigment epithelial (RPE) cells compared to unmodified N-acetylcysteine (NAC) [1]. This enhanced protection is directly attributable to the increased lipophilicity conferred by the methyl ester moiety, which improves cellular penetration and intracellular accumulation [1].
| Evidence Dimension | Cellular protection against hydroquinone-induced oxidative stress |
|---|---|
| Target Compound Data | NAC methyl ester demonstrated superior protection in both cytosolic and mitochondrial compartments |
| Comparator Or Baseline | N-acetylcysteine (NAC) at equivalent concentrations |
| Quantified Difference | Significantly increased protection compared to NAC; precise fold-change data not specified in available abstract |
| Conditions | Human retinal pigment epithelial cells; hydroquinone-induced oxidative stress model mimicking AMD conditions |
Why This Matters
For research applications requiring intracellular delivery of cysteine equivalents for glutathione synthesis, the enhanced cellular penetration of methyl acetyl-L-cysteinate makes it a more effective tool compound than NAC.
- [1] Kularatne RN, Bulumulla C, Catchpole T, Takacs A, Christie A, Stefan MC, Csaky KG. Protection of human retinal pigment epithelial cells from oxidative damage using cysteine prodrugs. Free Radic Biol Med. 2020;152:386-394. View Source
